Cimicifugoside

Nucleoside Transport Inhibition Uridine Uptake Assay Structure-Activity Relationship

For B-cell-specific immunology and nucleoside transport studies requiring the most potent ENT inhibitor available. Cimicifugoside's unique triepoxide and β-D-xylopyranosyl structure ensures maximal target engagement, outperforming analogs like cimicifugenin. Use as an analytical marker for Black Cohosh standardization. Ensure reproducibility by selecting the specific, well-characterized compound referenced in validated LC-MS/MS and HPLC methods. Do not substitute with less potent or uncharacterized analogs.

Molecular Formula C37H54O11
Molecular Weight 674.8 g/mol
Cat. No. B1210075
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCimicifugoside
Synonymscimicifugoside
Molecular FormulaC37H54O11
Molecular Weight674.8 g/mol
Structural Identifiers
SMILESCC1CC2(C3C(O3)(C(O2)O)C)OC4C1C5(C(CC67CC68CCC(C(C8CC=C7C5(C4)C)(C)C)OC9C(C(C(CO9)O)O)O)OC(=O)C)C
InChIInChI=1S/C37H54O11/c1-17-12-37(29-34(7,47-29)30(42)48-37)46-20-13-32(5)22-9-8-21-31(3,4)23(45-28-27(41)26(40)19(39)15-43-28)10-11-35(21)16-36(22,35)14-24(44-18(2)38)33(32,6)25(17)20/h9,17,19-21,23-30,39-42H,8,10-16H2,1-7H3/t17-,19?,20+,21+,23+,24-,25+,26?,27?,28?,29-,30?,32+,33-,34+,35-,36+,37?/m1/s1
InChIKeyXUJMHSCMPCZWOV-XVGSJRLISA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Cimicifugoside: Triterpenoid Glycoside Nucleoside Transport Inhibitor for Research Applications


Cimicifugoside (CAS: 66176-93-0) is a cycloartane-type triterpenoid glycoside isolated from the rhizomes of *Cimicifuga simplex* and other *Cimicifuga* species [1]. It is characterized by a complex polycyclic structure with a β-D-xylopyranosyl moiety and a triepoxide group in its side chain . Cimicifugoside is a novel specific inhibitor of nucleoside transport and demonstrates immunosuppressive activity preferentially directed toward B-cell function [2].

Why Cimicifugoside Cannot Be Substituted by Generic Triterpenoid Glycosides


The triterpenoid glycoside fraction of *Cimicifuga* species contains multiple structurally related compounds, including 23-epi-26-deoxyactein, cimigenol xyloside, and actein. However, these analogs exhibit vastly different pharmacokinetic profiles, biological activities, and potencies. For instance, cimicifugoside H-1 (Cim A) demonstrates significantly lower oral bioavailability (1.86–6.97%) compared to 23-epi-26-deoxyactein (Cim B, 26.8–48.5%) and cimigenolxyloside (Cim C, 238–319%) in rat models, indicating that systemic exposure cannot be predicted based on structural similarity alone [1]. Furthermore, cimicifugoside and its analogs exhibit a rank-order potency for uridine uptake inhibition (cimicifugoside > cimicifugenin > bugbanoside B) that underscores the critical importance of the glycosidic moiety and specific stereochemistry for target engagement [2]. Substitution with an uncharacterized or impure analog would compromise experimental reproducibility and invalidate comparative pharmacological studies.

Quantitative Differentiation of Cimicifugoside: Head-to-Head Evidence vs. Key Comparators


Superior Nucleoside Transport Inhibition Potency Compared to Aglycone and Structural Analogs

Cimicifugoside inhibits uridine uptake in human leukemia U937 cells with low nanomolar IC₅₀ values, demonstrating significantly higher potency than its aglycone (cimicifugenin) and other related triterpenoid glycosides. The rank-order potency for uridine uptake inhibition was determined to be cimicifugoside > cimicifugenin (aglycon) > bugbanoside B > cimicifugenin A, O-methyl cimicifugenin, and bugbanoside A [1]. This indicates that the intact glycoside structure is essential for maximal activity, and substitution with a deglycosylated or differently glycosylated analog will result in substantially reduced target engagement.

Nucleoside Transport Inhibition Uridine Uptake Assay Structure-Activity Relationship

Differential Immunosuppressive Activity: Preferential B-Cell Over T-Cell Suppression

Cimicifugoside exhibits a distinct immunosuppressive profile, preferentially inhibiting B-cell function while requiring substantially higher doses to suppress T-cell function. In in vitro and in vivo models, the primary inhibition of the antibody response occurred when cimicifugoside was administered 1 day before primary immunization with sheep red blood cells (SRBC) [1]. This B-cell-selective immunosuppression contrasts with broad-spectrum immunosuppressants like cyclosporine A or methotrexate, which lack this specificity.

Immunosuppression B-Cell Function T-Cell Function Lymphocyte Proliferation

Pronounced Differences in Oral Bioavailability and Systemic Exposure Among Cimicifugoside Congeners

A comparative pharmacokinetic study in rats revealed striking differences in oral bioavailability among four major cimicifugosides. Following oral administration of *C. foetida* extract, the absolute oral bioavailability (F) of cimicifugoside H-1 (Cim A) was only 1.86–6.97%, whereas 23-epi-26-deoxyactein (Cim B) showed 26.8–48.5%, and cimigenolxyloside (Cim C) exhibited an exceptionally high bioavailability of 238–319% [1]. These data demonstrate that despite their structural similarity, the pharmacokinetic behavior of these compounds is highly divergent, with Cim A having the lowest systemic exposure.

Pharmacokinetics Bioavailability Cimicifugoside H-1 23-epi-26-deoxyactein

Distinct Clearance and Elimination Half-Life Profiles Differentiate Cimicifugoside from Related Glycosides

Following intravenous administration of individual cimicifugosides (5 mg/kg) to rats, cimicifugoside H-1 (Cim A) exhibited the shortest elimination half-life (1.1 h) and the highest clearance (15.7 mL/h·kg) among the four congeners tested. In contrast, 23-epi-26-deoxyactein (Cim B) had a half-life of 2.5 h and clearance of 0.48 mL/h·kg, while cimigenolxyloside (Cim C) showed a half-life of 5.7 h and clearance of 0.24 mL/h·kg [1]. These data indicate that Cim A is rapidly cleared from systemic circulation, which has significant implications for dosing frequency and steady-state plasma concentrations in experimental models.

Pharmacokinetics Elimination Half-Life Clearance Intravenous Administration

Validated HPLC-ELSD/PDA Method Enables Reliable Quantification and Differentiation from Co-Occurring Congeners

A validated and reproducible HPLC method with in-line evaporative light scattering (ELSD) and photodiode array (PDA) detection has been developed for the baseline separation and quantification of 16 major constituents of Black Cohosh, including cimicifugoside H-1, cimicifugoside H-2, 26-deoxycimicifugoside, 23-epi-26-deoxyactein, and other triterpene glycosides [1]. The method achieved detection limits in the range of 26–55 ng (10 µL injection) with excellent linearity (r² > 0.99) and recovery rates > 91.75% [1]. This validated method provides a critical tool for distinguishing cimicifugoside from its structurally similar congeners, ensuring accurate identity and purity assessment of research material.

Analytical Chemistry HPLC-ELSD Quality Control Quantification

Validated Research and Industrial Applications for Cimicifugoside


Investigating Nucleoside Transport Mechanisms and Chemosensitization

Researchers studying equilibrative nucleoside transporters (ENTs) or developing chemosensitization strategies for methotrexate or other nucleoside analogs should utilize cimicifugoside as a specific nucleoside transport inhibitor. Its demonstrated ability to synergistically potentiate methotrexate cytotoxicity in U937 and KB carcinoma cells makes it a valuable tool for elucidating nucleoside salvage pathway dependencies and overcoming drug resistance [1]. The rank-order potency data for uridine uptake inhibition confirms that cimicifugoside is the most potent inhibitor among its structural analogs, ensuring maximal target engagement [1].

Elucidating B-Cell-Specific Immunomodulatory Pathways

For immunology studies focused on B-cell biology or autoimmune disease models where B-cell-selective modulation is desired, cimicifugoside provides a unique pharmacological probe. Its preferential suppression of B-cell function over T-cell function, as demonstrated in both in vitro splenic lymphocyte assays and in vivo immunization models [2], allows researchers to dissect B-cell-specific signaling pathways without the confounding effects of broad-spectrum immunosuppression. This selectivity is not observed with common immunosuppressants like cyclosporine A, making cimicifugoside a distinct and valuable reagent for targeted immunological investigations.

Comparative Pharmacokinetic Studies of Triterpenoid Glycosides

Investigators conducting pharmacokinetic or ADME (absorption, distribution, metabolism, excretion) studies of *Cimicifuga*-derived triterpenoid glycosides should include cimicifugoside H-1 (Cim A) as a reference compound to contextualize the widely divergent bioavailability and clearance profiles within this compound class. The established pharmacokinetic parameters (F = 1.86–6.97%; t₁/₂ = 1.1 h; CL = 15.7 mL/h·kg) [3] provide a benchmark for evaluating the in vivo behavior of novel analogs or formulations. Additionally, the validated LC-MS/MS methods developed for cimicifugoside quantification in rat and dog plasma [3][4] can be adapted for new chemical entities, accelerating method development and ensuring data reliability.

Quality Control and Authentication of Cimicifuga-Derived Products

For quality control laboratories and manufacturers of *Cimicifuga*-based dietary supplements or botanical drug products, cimicifugoside serves as a critical analytical marker compound. The validated HPLC-ELSD/PDA method capable of baseline separation of cimicifugoside H-1 and H-2 from 14 other Black Cohosh constituents [5] provides a robust framework for identity testing, purity assessment, and batch-to-batch consistency evaluation. This method's demonstrated detection limits (26–55 ng), linearity (r² > 0.99), and recovery rates (> 91.75%) support its use in regulatory compliance and product standardization efforts.

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